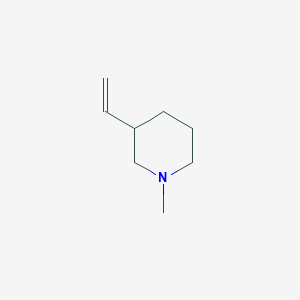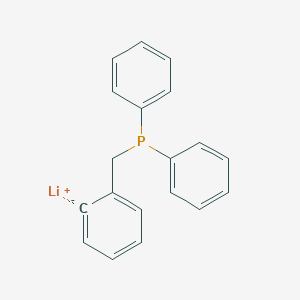
lithium;diphenyl(phenylmethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;diphenyl(phenylmethyl)phosphane is an organophosphorus compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi. It is an air-sensitive solid that is used in the preparation of diphenylphosphino compounds. As an ether complex, the lithium salt is dark red .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The lithium, sodium, and potassium salts of diphenylphosphide are prepared by the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals (M):
(C6H5)2PCl+2M→(C6H5)2PM+MCl
(C6H5)3P+2M→(C6H5)2PM+MC6H5
(C6H5)4P2+2M→2(C6H5)2PM
They can also be obtained by deprotonation of diphenylphosphine .
Industrial Production Methods
Industrial production methods for lithium;diphenyl(phenylmethyl)phosphane typically involve large-scale reactions using similar synthetic routes as described above. The process involves careful handling of air-sensitive materials and the use of inert atmospheres to prevent oxidation and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;diphenyl(phenylmethyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions with halocarbons to form tertiary phosphines.
Common Reagents and Conditions
Water: Reacts with water to form diphenylphosphine and lithium hydroxide.
(C6H5)2PLi+H2O→(C6H5)2PH+LiOH
Halocarbons: Reacts with halocarbons to form tertiary phosphines.
(C6H5)2PM+RX→(C6H5)2PR+MX
Major Products Formed
Diphenylphosphine: Formed by reaction with water.
Tertiary Phosphines: Formed by reaction with halocarbons.
Transition Metal Phosphido Complexes: Formed by reaction with metal halides.
Wissenschaftliche Forschungsanwendungen
Lithium;diphenyl(phenylmethyl)phosphane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of lithium;diphenyl(phenylmethyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior allows it to participate in a wide range of chemical reactions, forming new bonds and creating complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Diphenylphosphide: Similar in structure and reactivity, but contains sodium instead of lithium.
Potassium Diphenylphosphide: Similar in structure and reactivity, but contains potassium instead of lithium.
Uniqueness
Lithium;diphenyl(phenylmethyl)phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metals. Its use in the preparation of diphenylphosphino compounds and its role in catalysis and material science applications highlight its distinct properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
59807-67-9 |
|---|---|
Molekularformel |
C19H16LiP |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
lithium;diphenyl(phenylmethyl)phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-10,12-15H,16H2;/q-1;+1 |
InChI-Schlüssel |
CCWRHAUDZYBZIH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)P(CC2=CC=CC=[C-]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
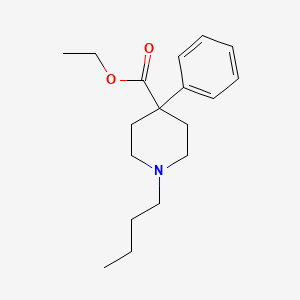
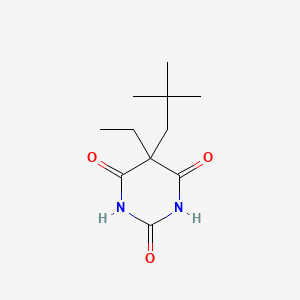
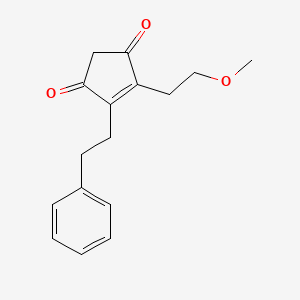
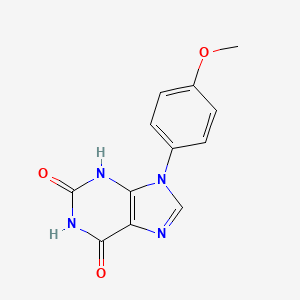
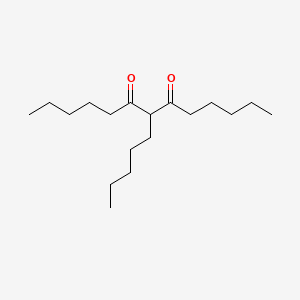
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
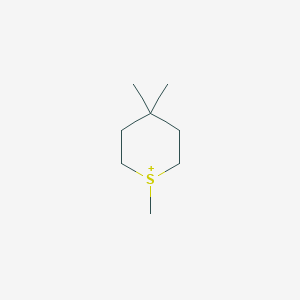
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
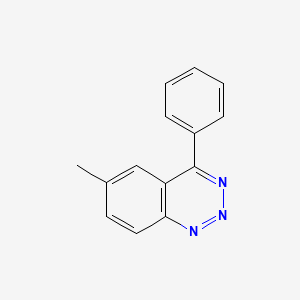
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
